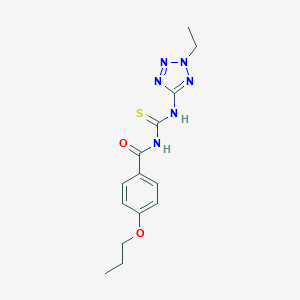
N-(2-ethyl-2H-tetraazol-5-yl)-N'-(4-propoxybenzoyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethyl-2H-tetraazol-5-yl)-N'-(4-propoxybenzoyl)thiourea is a synthetic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used as bioisosteres of carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-2H-tetraazol-5-yl)-N'-(4-propoxybenzoyl)thiourea typically involves the reaction of 2-ethyl-2H-tetrazole-5-thiol with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-2H-tetraazol-5-yl)-N'-(4-propoxybenzoyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; organic solvents like ethanol or tetrahydrofuran; room temperature to reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-ethyl-2H-tetraazol-5-yl)-N'-(4-propoxybenzoyl)thiourea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent.
Materials Science: Tetrazole derivatives are used in the development of high-energy materials and explosives due to their high nitrogen content and stability.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethyl-2H-tetraazol-5-yl)-N'-(4-propoxybenzoyl)thiourea involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid group, allowing it to bind to enzymes and receptors in biological systems. This binding can inhibit the activity of enzymes or block receptor sites, leading to various biological effects such as antibacterial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-2H-tetrazol-5-yl)-2-thiophenecarboxamide
- 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole
- Benzoic acid, 2-(2H-tetrazol-5-yl)-, methyl ester
Uniqueness
N-(2-ethyl-2H-tetraazol-5-yl)-N'-(4-propoxybenzoyl)thiourea is unique due to its specific structural features, such as the presence of the propoxybenzamide moiety and the ethyl-substituted tetrazole ring. These structural elements contribute to its distinct biological activities and chemical reactivity compared to other tetrazole derivatives .
Properties
Molecular Formula |
C14H18N6O2S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[(2-ethyltetrazol-5-yl)carbamothioyl]-4-propoxybenzamide |
InChI |
InChI=1S/C14H18N6O2S/c1-3-9-22-11-7-5-10(6-8-11)12(21)15-14(23)16-13-17-19-20(4-2)18-13/h5-8H,3-4,9H2,1-2H3,(H2,15,16,18,21,23) |
InChI Key |
ZSKFUSJEYQQQKQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NN(N=N2)CC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=NN(N=N2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















